molecular formula C6H15ClN4O2 B1665765 Arginine Hydrochloride CAS No. 1119-34-2

Arginine Hydrochloride

Cat. No. B1665765
CAS RN: 1119-34-2
M. Wt: 210.66 g/mol
InChI Key: KWTQSFXGGICVPE-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arginine Hydrochloride is a salt of arginine, which is a semi-essential amino acid . Arginine is the amino acid with the formula (H2N)(HN)CN(H)(CH2)3CH(NH2)CO2H . The molecule features a guanidino group appended to a standard amino acid framework . At physiological pH, the carboxylic acid is deprotonated (-CO2-) and both the amino and guanidino groups are protonated, resulting in a cation .


Synthesis Analysis

Arginine and its salts are highly effective in enhancing protein refolding and solubilization, suppressing protein–protein interaction and aggregation, and reducing the viscosity of high concentration protein formulations . It is recommended to add Arginine along with glutamate as a counterion to high concentration protein formulations on top of sugars or polyols to counterbalance the negative effects of Arginine Hydrochloride .


Molecular Structure Analysis

Arginine has a unique chemical structure that includes an amino acid main chain, a guanidinium group, and a counter ion . The chemical formula of Arginine Hydrochloride is C6H14N4O2.HCl .


Chemical Reactions Analysis

Arginine is a known chaotrope, able to prevent misfolding and aggregation of proteins . The study demonstrated that Arginine Hydrochloride significantly reduced the light-induced aggregation of the four IgG1 mAbs under the International Conference on Harmonization (ICH) light condition .


Physical And Chemical Properties Analysis

Arginine Hydrochloride is a white, odorless solid . It has a molecular weight of 210.66 . The melting point is between 218-220°C . The pH value is 5.7 .

Scientific Research Applications

Protein Stability and Aggregation

Arginine hydrochloride plays a significant role in enhancing protein stability and preventing protein aggregation, crucial in biopharmaceutical processes. It's effective in various applications, including protein refolding, purification, and storage. Notably, arginine hydrochloride alters the hydration structure and transient binding of arginine molecules, thereby suppressing protein aggregation (Nakakido et al., 2008), (Arakawa et al., 2007).

Application in Protein Solutions

In protein solutions, arginine hydrochloride is used as an additive due to its unique effects on protein association and folding. Its molecular interactions with protein surfaces in aqueous solutions contribute to the formation of dynamic cation clusters, influencing protein stability and size (Vagenende et al., 2013).

Enhancement of Photostability and Thermal Stability in Antibodies

Arginine hydrochloride has been shown to significantly enhance the photostability and thermal stability of monoclonal antibodies, crucial in the development of therapeutic proteins. This enhancement is attributed to arginine hydrochloride's ability to reduce light-induced aggregation and increase protein solubility (Maity et al., 2009).

Role in Skin Health

Topically applied arginine hydrochloride influences the moisture retaining system of the skin. Studies have shown that it can significantly increase urea in the stratum corneum and enhance skin moisture, particularly beneficial for conditions like atopic dermatitis and dry skin in the elderly (Nenoff et al., 2004).

Arginine in Biopharmaceutical Formulations

Arginine hydrochloride is recognized as a protein aggregation suppressor in biopharmaceutical applications. It's particularly effective in minimizing the decrease in transition unfolding temperatures of proteins, playing a vital role in the storage stability of protein therapeutics (Kim et al., 2020).

Interaction with Protein Surfaces

High-resolution crystallographic analysis of arginine-lysozyme complexes reveals how arginine binds to aromatic amino acid residues on protein surfaces. This interaction is crucial in preventing intermolecular hydrophobic interactions and increasing protein solubility (Ito et al., 2011).

Role in Protein Aggregation Suppression

Arginine hydrochloride's ability to suppress protein aggregation is attributed to its effect on slowing protein-protein association reactions, which is essential in protein refolding processes (Baynes et al., 2005).

Safety And Hazards

Arginine Hydrochloride should be handled with care. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool, and well-ventilated place .

Future Directions

Arginine and its salts have been used in research and 20 approved protein injectables . The use of Arginine as a viscosity reducer and protein stabilizer in high concentration formulations will be the inevitable future trend of the biopharmaceutical industry for subcutaneous administration . Arginine-rich peptide-based inhibitors of amyloid-beta and tau aggregation are being researched, as well as further modulatory roles which could reduce proteopathic cytotoxicity, in the context of therapeutic development for Alzheimer’s Disease .

properties

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTQSFXGGICVPE-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26982-20-7
Record name Poly(L-arginine) hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26982-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20883650
Record name L-(+)-Arginine monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arginine Hydrochloride

CAS RN

15595-35-4, 1119-34-2
Record name Arginine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15595-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Arginine, monohydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arginine Hydrochloride [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-(+)-Arginine monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-arginine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.052
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ARGININE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7LTH1E20Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arginine Hydrochloride
Reactant of Route 2
Reactant of Route 2
Arginine Hydrochloride
Reactant of Route 3
Reactant of Route 3
Arginine Hydrochloride
Reactant of Route 4
Arginine Hydrochloride
Reactant of Route 5
Arginine Hydrochloride
Reactant of Route 6
Arginine Hydrochloride

Citations

For This Compound
9,380
Citations
K Meera, R Muralidharan, R Dhanasekaran… - Journal of crystal …, 2004 - Elsevier
L-arginine hydrochloride crystals have been grown using water and ethanol+water mixture as solvent. Growth of the anhydrous form of LAHCl has also been carried out. The grown …
Number of citations: 137 www.sciencedirect.com
J Dow, LH Jensen, SK Mazumdar… - … Section B: Structural …, 1970 - scripts.iucr.org
… Crystals of L-arginine monohydrochloride monohy- drate were grown from a dilute ethanolic solution of L-arginine hydrochloride (Nutritional Biochemicals Corporation, Cleveland, Ohio…
Number of citations: 69 scripts.iucr.org
JM Gerard, A Luisiri - Journal of Toxicology: Clinical Toxicology, 1997 - Taylor & Francis
… Case Report: Arginine hydrochloride is used both … an accidental overdose of arginine hydrochloride. The patient developed … unreported mechanism of arginine hydrochloride toxicity. …
Number of citations: 21 www.tandfonline.com
S Mukerji, T Kar - Materials chemistry and physics, 1998 - Elsevier
Single crystals of l-arginine hydrochloride monohydrate (LAHCl) were successfully grown at ambient temperature (28.5C) from its aqueous solution (pH=5.4) by slow evaporation as …
Number of citations: 47 www.sciencedirect.com
I Seifert, W Friess - International Journal of Pharmaceutics, 2020 - Elsevier
Arginine hydrochloride (ArgHCl) can be used as stabiliser of protein drugs in both liquid and freeze dried formulations reducing aggregation. But ArgHCl exhibits a low T g ′ value …
Number of citations: 7 www.sciencedirect.com
S Haussühl, J Chrosch, F Gnanam… - Crystal Research …, 1990 - Wiley Online Library
… The present paper deals with the growth of large single crystals of L-arginine hydrochloride monohydrate and L-arginine hydrobromide monohydrate (abbreviated Arg-HC1 and Arg-HBr…
Number of citations: 49 onlinelibrary.wiley.com
M Nakakido, Y Tanaka, M Mitsuhori, M Kudou… - Biophysical …, 2008 - Elsevier
… of HEL was altered by the presence of arginine hydrochloride. In addition, no stably bound … the arginine hydrochloride concentration. We suggest that arginine hydrochloride suppresses …
Number of citations: 20 www.sciencedirect.com
D Kalaiselvi, RM Kumar… - Crystal Research and …, 2008 - Wiley Online Library
L‐arginine hydrochloride monohydrate (LAHCl.H 2 O) has been synthesized and single crystals have been grown from its aqueous solution by slow evaporation and slow cooling …
Number of citations: 56 onlinelibrary.wiley.com
R Grover, D Zaccardelli, G Colice… - Critical care …, 1999 - journals.lww.com
… An open-label dose escalation study of the nitric oxide synthase inhibitor, N G-methyl-L-arginine hydrochloride (546C88), in patients with septic shock … Key Words: human; severe sepsis; …
Number of citations: 248 journals.lww.com
RJC Lima, PTC Freire, JM Sasaki… - Journal of Raman …, 2002 - Wiley Online Library
Polarized Raman spectra of L‐arginine hydrochloride monohydrate single crystal were studied at temperatures ranging from 295 to 10 K. The behavior of the linewidth, wavenumber …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.